molecular formula C18H15F2N3O4S2 B2864973 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 896675-62-0

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2864973
CAS No.: 896675-62-0
M. Wt: 439.45
InChI Key: ZRKGZFREJUTMJA-UHFFFAOYSA-N
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Description

"N-(4,6-Difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide" is a benzamide-thiazole hybrid compound characterized by a 4,6-difluorobenzo[d]thiazole core linked to a 4-(morpholinosulfonyl)benzamide moiety. This compound is structurally tailored for targeting enzymes or receptors where sulfonyl and fluorine substituents play critical roles in binding affinity and selectivity.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O4S2/c19-12-9-14(20)16-15(10-12)28-18(21-16)22-17(24)11-1-3-13(4-2-11)29(25,26)23-5-7-27-8-6-23/h1-4,9-10H,5-8H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKGZFREJUTMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the fluorine atoms or other functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or biological probes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Features

Target Compound :

  • Core : 4,6-Difluorobenzo[d]thiazole.
  • Substituents: 4-(Morpholinosulfonyl)benzamide.
  • Key Functional Groups : Sulfonyl, morpholine, and difluorinated aromatic ring.

Analog Compounds :

GB18 (): Core: 4,6-Difluorobenzo[d]thiazole. Substituents: Thiazolidinedione warhead with a 4-fluorobenzylidene group. Key Functional Groups: Thiazolidinedione (C=O, C=S), fluorobenzylidene. Structural Contrast: Replaces sulfonylbenzamide with a thiazolidinedione-acetamide chain, likely altering target specificity (e.g., enolase vs. histone interactions) .

Compound 4d (): Core: 4-(Pyridin-3-yl)thiazole. Substituents: 3,4-Dichlorobenzamide with morpholinomethyl. Key Functional Groups: Chlorinated benzamide, morpholinomethyl. Structural Contrast: Lacks fluorine and sulfonyl groups but incorporates a pyridinyl-thiazole core, which may reduce metabolic stability compared to the target compound .

Compounds 7–9 () :

  • Core : 1,2,4-Triazole.
  • Substituents : 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl.
  • Key Functional Groups : Sulfonyl, fluorine, triazole-thione.
  • Structural Contrast : Triazole-thione tautomerism and absence of benzothiazole core differentiate their electronic profiles and binding modes .

Spectroscopic Characterization
Parameter Target Compound GB18 () Compound 4d ()
IR C=O Stretch ~1660–1680 cm⁻¹ (expected) 1682 cm⁻¹ (thiazolidinedione) 1663–1682 cm⁻¹ (benzamide)
¹H NMR Shifts Aromatic H: δ 7.5–8.5 (expected) δ 7.8–8.3 (fluorobenzylidene) δ 7.2–8.1 (pyridinyl-thiazole)
LCMS (m/z) Theoretical ~450–460 447.9 [(M-2H)+] Not reported
  • Key Observations : The target’s sulfonyl group may downfield-shift aromatic protons compared to GB18’s thiazolidinedione. Fluorine atoms in both the target and GB18 enhance electron-withdrawing effects, influencing NMR and IR profiles .
Physical Properties
Property Target Compound GB18 Compound 4d
Melting Point Not reported >300°C Not reported
HPLC Purity Not reported 95.31% Confirmed via HRMS
Solubility Moderate (morpholine sulfonyl) Low (high crystallinity) Variable (depends on substituents)
  • Key Contrast: GB18’s high melting point (>300°C) suggests strong crystalline packing due to thiazolidinedione rigidity, whereas the target’s morpholinosulfonyl group may improve aqueous solubility .

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available data on its biological activity, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H14_{14}F2_{2}N2_{2}O2_{2}S
  • Molecular Weight : 318.34 g/mol

This compound features a difluorobenzothiazole moiety linked to a morpholinosulfonyl group, which may contribute to its biological activity by enhancing solubility and bioavailability.

Antitumor Activity

Recent studies have demonstrated that compounds with similar scaffolds exhibit significant antitumor activity. For instance, derivatives of benzothiazole have shown promise against various cancer cell lines. The following table summarizes the IC50_{50} values for related compounds tested against lung cancer cell lines:

CompoundA549 (IC50_{50})HCC827 (IC50_{50})NCI-H358 (IC50_{50})
Compound 12.12 ± 0.21 μM5.13 ± 0.97 μM0.85 ± 0.05 μM
Compound 26.75 ± 0.19 μM6.26 ± 0.33 μM6.48 ± 0.11 μM
This compoundTBDTBDTBD

Note : TBD indicates that specific IC50_{50} values for the compound need to be determined through experimental assays.

The proposed mechanism of action for this compound involves inhibition of histone demethylases, which play a crucial role in epigenetic regulation and gene expression involved in tumor progression and metastasis . By targeting these enzymes, the compound may disrupt cancer cell proliferation and induce apoptosis.

Antimicrobial Activity

In addition to its antitumor properties, preliminary studies suggest that benzothiazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table illustrates the antimicrobial efficacy of related compounds:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureusX μg/mL
Compound BEscherichia coliY μg/mL
This compoundTBD

Note : Further studies are required to establish specific MIC values for this compound against various microbial strains.

Case Studies and Research Findings

  • In Vitro Studies : In vitro testing on human lung cancer cell lines has shown that compounds similar to this compound exhibit significant cytotoxic effects, with particular efficacy observed in two-dimensional (2D) cultures compared to three-dimensional (3D) models .
  • Animal Models : Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo. Preliminary findings suggest a favorable safety profile; however, dose optimization is crucial to minimize toxicity while maximizing therapeutic effects .
  • Clinical Relevance : The potential application of this compound in treating proliferative disorders such as cancer highlights its importance in drug development pipelines targeting epigenetic modifications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via coupling reactions between 4,6-difluorobenzo[d]thiazol-2-amine and activated benzoyl derivatives. Key steps include:

  • Acylation : Reacting 4,6-difluorobenzo[d]thiazol-2-amine with 4-(morpholinosulfonyl)benzoyl chloride in tetrahydrofuran (THF) using diisopropylethylamine (DIPEA) as a base and dimethylaminopyridine (DMAP) as a catalyst at 20°C .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane) yields the product with >95% purity.
    • Optimization : Solvent choice (polar aprotic solvents improve solubility), catalyst loading (0.1–0.2 eq DMAP), and stoichiometric excess (1.2 eq benzoyl chloride) enhance yields (up to 75%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., difluoro groups at C4/C6 of benzothiazole, morpholinosulfonyl proton shifts at δ 3.0–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z 447.9) validate molecular weight .
  • HPLC : Retention time (~3.3–5.2 min) and purity (>95%) ensure batch consistency .

Advanced Research Questions

Q. What structural modifications enhance the compound’s enzyme inhibitory activity, and how do these correlate with target binding?

  • Structure-Activity Relationship (SAR) Insights :

  • Thiazole Core : Fluorination at C4/C6 increases electron-withdrawing effects, improving HDAC4 inhibition (IC50 < 1 µM) .
  • Morpholinosulfonyl Group : Enhances solubility and stabilizes interactions with HDAC4’s hydrophobic pocket via sulfonyl-oxygen hydrogen bonds .
    • Experimental Design :
  • Analog Synthesis : Replace morpholino with piperazine or thiomorpholine to assess steric/electronic effects.
  • Docking Studies : Use molecular dynamics simulations to map binding poses (e.g., Glide SP/XP scoring in Schrödinger) .

Q. How can researchers resolve contradictions in reported biological efficacy (e.g., anticancer vs. antimicrobial activity)?

  • Data Analysis Framework :

  • Assay Conditions : Compare cell lines (e.g., HeLa vs. MCF-7) and microbial strains (e.g., S. aureus vs. E. coli) to identify target specificity .
  • Dose-Response Curves : Calculate EC50 values under standardized conditions (e.g., 48-hr incubation, 10% FBS media).
  • Mechanistic Studies : Perform RNA-seq or proteomics to differentiate apoptosis induction (caspase-3 activation) vs. membrane disruption (bacterial leakage assays) .

Methodological Guidance

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Troubleshooting :

  • Intermediate Stability : Protect reactive amines (e.g., Boc groups) during benzothiazole formation .
  • Catalyst Screening : Test alternatives to DMAP (e.g., HOBt/DCC for amide coupling) .
    • Scale-Up : Use flow chemistry for exothermic steps (e.g., sulfonylation) to maintain temperature control .

Q. How should researchers design assays to evaluate dual kinase-HDAC inhibition?

  • Protocol :

  • Kinase Profiling : Use ADP-Glo™ assay for kinase activity (e.g., EGFR, VEGFR2).
  • HDAC Fluorometric Assay : Measure deacetylation of fluorescent substrates (e.g., Boc-Lys(Ac)-AMC) .
    • Data Integration : Apply synergy scoring (e.g., Combenefit software) to identify additive vs. antagonistic effects .

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